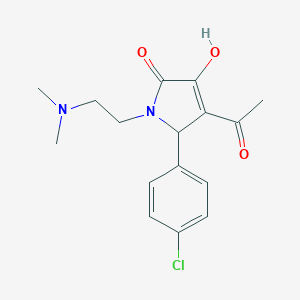![molecular formula C21H24FN3O2S B282583 2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282583.png)
2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound that has been the focus of scientific research due to its potential as a pharmaceutical agent. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also modulate the activity of neurotransmitters in the brain, which could explain its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide have been studied in various scientific research studies. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide in lab experiments is its potential as a pharmaceutical agent. This compound has been shown to have antitumor, anti-inflammatory, and analgesic properties, which could make it a valuable tool for studying these processes in vitro and in vivo. However, one limitation of using this compound is its potential toxicity, which could affect the results of experiments if not properly controlled.
Zukünftige Richtungen
There are several future directions for research on 2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide. One direction is to further study its mechanism of action to better understand how it exerts its antitumor, anti-inflammatory, and analgesic effects. Another direction is to explore its potential as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, future research could focus on developing safer and more effective derivatives of this compound for use in pharmaceutical applications.
Synthesemethoden
The synthesis of 2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide has been reported in various scientific studies. One of the methods involves the reaction of 2-mercapto-N-cyclohexylacetamide with 2-fluorobenzaldehyde in the presence of allyl bromide and potassium carbonate. The resulting product is then treated with sodium hydride and allyl bromide to obtain the final compound. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
The potential pharmaceutical applications of 2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide have been studied in various scientific research studies. This compound has been found to exhibit antitumor activity in vitro and in vivo, and it has also been shown to have anti-inflammatory and analgesic properties. In addition, this compound has been studied for its potential as a treatment for Alzheimer's disease and other neurological disorders.
Eigenschaften
Molekularformel |
C21H24FN3O2S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-cyclohexyl-2-[(4E)-4-[(2-fluorophenyl)methylidene]-5-oxo-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H24FN3O2S/c1-2-12-25-20(27)18(13-15-8-6-7-11-17(15)22)24-21(25)28-14-19(26)23-16-9-4-3-5-10-16/h2,6-8,11,13,16H,1,3-5,9-10,12,14H2,(H,23,26)/b18-13+ |
InChI-Schlüssel |
INCXJTGGBABLCU-QGOAFFKASA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2F)/N=C1SCC(=O)NC3CCCCC3 |
SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2F)N=C1SCC(=O)NC3CCCCC3 |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2F)N=C1SCC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)
![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)